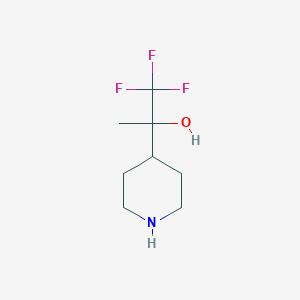

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Descripción

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated tertiary alcohol featuring a piperidin-4-yl substituent. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting inflammatory pathways such as the NLRP3 inflammasome . Its structure combines a trifluoromethyl group with a hydroxyl-bearing propan-2-ol scaffold, enhancing electronegativity and metabolic stability compared to non-fluorinated analogs. The piperidine moiety contributes to conformational flexibility, enabling interactions with hydrophobic pockets in target proteins .

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMDMJJVIPEREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol (CAS: 1227068-37-2) is a fluorinated alcohol compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14F3NO

- Molecular Weight : 197.2 g/mol

- IUPAC Name : (S)-1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol

- Purity : ≥97%

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. This is particularly relevant in the context of resistant bacterial strains.

- CNS Activity : The piperidine moiety is associated with neuroactive properties, which may influence neurotransmitter systems in the central nervous system (CNS). Research indicates potential applications in treating neurological disorders.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

1. Antimicrobial Efficacy

A study published in Molecules explored the structure-activity relationship (SAR) of various trifluoromethyl-containing compounds against common pathogens. The results indicated that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Trifluoro compound | Staphylococcus aureus | 12.5 |

| Trifluoro compound | Escherichia coli | 10 |

2. Neuropharmacological Studies

Research conducted on the neuropharmacological effects of piperidine derivatives highlighted the potential of this compound to modulate neurotransmitter systems. In vitro assays showed that it could enhance GABAergic transmission, suggesting a possible application in anxiety disorders .

Toxicity and Safety Profile

While the biological activities are promising, safety evaluations are crucial. The compound has been classified with cautionary hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335). Therefore, handling protocols should be strictly followed .

Comparación Con Compuestos Similares

Compound 36 (2-(Piperidin-4-yl)propan-2-ol)

- Structure : Lacks the trifluoromethyl group present in the target compound.

- Key Features: Forms a hydrogen bond with Lys-708 in PI3Kδ via its hydroxyl group, enhancing selectivity .

- Pharmacological Role : Demonstrated activity in PI3Kδ inhibition but lower metabolic stability due to absence of fluorine .

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol (CAS 1396893-43-8)

HSD-016

- Structure : Contains a trifluoromethyl propan-2-ol scaffold linked to a sulfonylpiperazine group.

- Key Features :

Pharmacological Analogs

MK-5046

Compound 18 (Benzo[d]imidazole-2-one derivative)

- Structure : Integrates a benzoimidazole-2-one ring with the piperidine scaffold.

- Key Features :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | LogP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 1.8 | 2.5 | >6 |

| Compound 36 | 0.5 | 8.2 | 2.5 |

| HSD-016 | 3.2 | 0.1 | 4.5 |

| MK-5046 | 2.9 | 0.3 | 3.8 |

Research Findings

- NLRP3 Inhibition : The trifluoromethyl group in this compound enhances binding to NLRP3’s ATP-binding pocket by increasing electronegativity, disrupting ATP hydrolysis critical for inflammasome activation .

- Selectivity : Compared to tert-butylpiperazine derivatives (e.g., compound 37), the piperidine scaffold minimizes hydrophobic interactions with Trp-760 in PI3Kδ, reducing off-target effects .

- Synthetic Accessibility : The compound is commercially available as an HCl salt (CymitQuimica), enabling rapid preclinical evaluation .

Métodos De Preparación

Example Reaction:

- The trifluorinated alcohol intermediate is converted into a suitable halide (e.g., via reaction with thionyl chloride or phosphorus tribromide).

- The halide then reacts with piperidine under SN2 conditions, yielding the piperidin-4-yl substituted intermediate.

Final Functionalization and Purification

- The last step involves purification, typically via column chromatography or recrystallization, to isolate the target compound with high purity.

- The compound's structure is confirmed through NMR, MS, and IR spectroscopy.

Representative Data Table of Synthesis Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylating agent (e.g., Togni's reagent) | Room temperature, inert atmosphere | 70-85% | For trifluoromethyl group introduction |

| 2 | Halogenation (e.g., SOCl2 or PBr3) | Reflux | 80-90% | Converts alcohol to halide |

| 3 | Piperidine | SN2 reaction | 60-75% | Nucleophilic substitution |

| 4 | Purification | Chromatography | - | High purity >95% |

Research Findings and Literature Support

- The synthesis of trifluorinated compounds similar to this target has been documented in recent organic chemistry literature, emphasizing the use of nucleophilic trifluoromethylation and SN2 reactions for functional group installation.

- A notable example includes the synthesis of trifluoromethylated piperidine derivatives via nucleophilic substitution of halogenated intermediates, which demonstrated high yields and regioselectivity.

- The use of protecting groups, such as Boc or tert-butyl carbamate, can enhance selectivity during multi-step synthesis, especially when sensitive functional groups are present.

Q & A

Q. Q1: What are the established synthetic routes for 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, and how can its purity be validated?

A1: The compound can be synthesized via cross-metathesis reactions using catalysts like Grubbs II (G-2), as demonstrated in fluorinated cyclopentane-fused isoxazoline derivatives (yields up to 54% under optimized conditions) . Key steps include protecting group strategies for the piperidine moiety and trifluoromethylation. Purity validation involves HPLC (e.g., using C18 columns with 2.0 µL sample injection protocols) and NMR spectroscopy (1H/13C/19F) to confirm structural integrity .

Advanced Synthesis: Optimization and Stereochemical Control

Q. Q2: How can researchers optimize reaction conditions to improve yields and stereoselectivity in derivatives of this compound?

A2: Catalyst selection is critical. For example, Grubbs II (G-2) outperforms HG-2 in cross-metathesis, increasing yields from 3% to 54% . Stereochemical control may require chiral auxiliaries or enantioselective catalysts, as seen in MK-5046 synthesis, where stereocenters were resolved using asymmetric hydrogenation . Reaction monitoring via LC-MS and fractional crystallization can isolate stereoisomers .

Structural Elucidation and Computational Modeling

Q. Q3: What advanced techniques are recommended for resolving structural ambiguities in this compound?

A3: X-ray crystallography (e.g., SHELX programs) is the gold standard for unambiguous structural determination, particularly for piperidine ring conformations and fluorine positioning . For dynamic analysis, DFT calculations or molecular docking (e.g., with Molfinder tools) can predict binding conformations in target proteins .

Basic Biological Evaluation

Q. Q4: How should researchers design in vitro assays to assess the antifungal potential of this compound?

A4: Follow protocols for azole antifungals:

- MIC assays against Candida spp. using broth microdilution (CLSI M27 guidelines) .

- CYP450 inhibition studies to evaluate off-target effects (critical for piperidine-containing compounds) .

- Structural analogs with triazole groups showed IC50 values <1 µM against fungal lanosterol demethylase .

Advanced Mechanistic Studies

Q. Q5: What methodologies can elucidate the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?

A5:

- Radioligand binding assays using tritiated analogs to measure affinity (e.g., MK-5046’s BRS-3 agonist activity) .

- Cryo-EM or surface plasmon resonance (SPR) for real-time binding kinetics .

- Mutagenesis studies to identify key residues in the receptor’s active site influenced by the trifluoromethyl group .

Handling Data Contradictions

Q. Q6: How should researchers address discrepancies in synthetic yields or bioactivity across studies?

A6:

- Replicate conditions : Ensure catalyst purity (e.g., Grubbs II vs. HG-2 discrepancies) .

- Statistical analysis : Apply ANOVA to batch variations in antifungal assays .

- Meta-analysis : Compare structural analogs (e.g., 2-(2,4-difluorophenyl)propan-2-ol derivatives) to identify substituent effects .

Safety and Handling

Q. Q7: What safety protocols are essential when handling this compound in laboratory settings?

A7:

- Use PPE (gloves, goggles) due to fluorinated compound reactivity .

- Waste disposal : Separate halogenated waste for professional treatment to avoid environmental release .

- Stability testing : Monitor for hydroscopicity or decomposition under light via TGA/DSC .

Advanced Applications in Drug Development

Q. Q8: How can this compound be integrated into pharmacophore models for CNS drug discovery?

A8:

- Scaffold hopping : Replace piperidine with morpholine (as in MK-5046) to enhance blood-brain barrier penetration .

- SAR studies : Modify the trifluoromethyl group to balance lipophilicity (logP) and solubility (cLogP <3 recommended) .

- In vivo PK/PD : Use radiolabeled isotopes (e.g., 18F) for biodistribution studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.